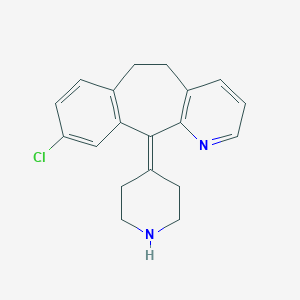

8-脱氯-9-氯地氯雷他定

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

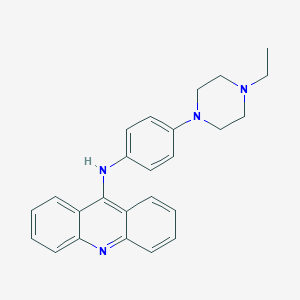

8-Dechloro-9-chloro Desloratadine is an impurity of Desloratadine, which is an active metabolite of Loratadine .

Synthesis Analysis

The synthesis of multicomponent crystal (MCC) of desloratadine was performed between desloratadine and 26 coformers using an equimolar ratio with a solvent evaporation technique .Molecular Structure Analysis

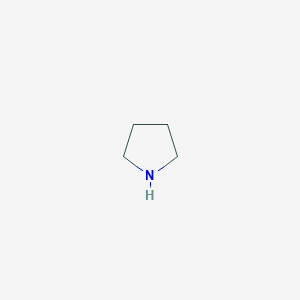

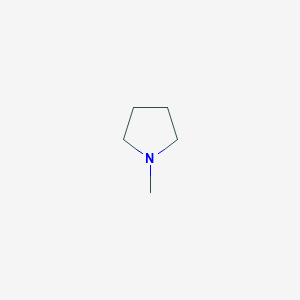

The molecular formula of 8-Dechloro-9-chloro Desloratadine is C19H19ClN2. The IUPAC name is 14-chloro-2-piperidin-4-ylidene-4-azatricyclo [9.4.0.0 3,8]pentadeca-1 (11),3 (8),4,6,12,14-hexaene .Physical And Chemical Properties Analysis

The molecular weight of 8-Dechloro-9-chloro Desloratadine is 310.82 g/mol. It has a computed XLogP3 value of 4.5, indicating its lipophilicity. It has one hydrogen bond donor count and two hydrogen bond acceptor counts .科学研究应用

代谢途径和酶活性

- 酶促形成: 地氯雷他定的一种主要代谢物 3-羟基地氯雷他定的形成涉及酶 CYP2C8 和 UGT2B10 的催化作用,然后脱偶联。这个过程是通过使用人肝细胞和肝微粒体的研究阐明的,揭示了地氯雷他定的代谢途径 (Kazmi 等,2015 年).

药理学特性

- 组胺 H1 受体结合: 地氯雷他定在与组胺 H1 受体结合时表现出显着的效力和选择性。正如各种研究所示,此特性强调了其在治疗过敏性疾病(如鼻炎和慢性荨麻疹)中的应用 (Henz, 2001).

抗过敏和抗炎作用

- 抑制过敏反应: 已观察到地氯雷他定抑制细胞粘附分子的表达以及炎性介质和细胞因子的产生和释放,有助于其在治疗过敏和炎症中的疗效 (Agrawal, 2001).

分子相互作用

- 与 β-环糊精形成复合物: 涉及 NMR 光谱的研究表明,地氯雷他定与 β-环糊精形成 1:1 包合物。这种相互作用对于了解其药代动力学和稳定性至关重要 (Ali 等,2007 年).

分析方法

- 定量分析: 已经开发了先进的分析方法,例如胶束液相色谱,用于测定各种基质中的地氯雷他定及其代谢物。这些方法学促进了对药物质量控制和研究至关重要的准确高效的分析 (Belal 等,2016 年).

酶抑制潜力

- 选择性抑制 UGT2B10: 地氯雷他定已被确定为酶 UGT2B10 的选择性抑制剂,这是一个考虑药物相互作用和代谢途径的重要方面 (Kazmi 等,2015 年).

作用机制

Target of Action

It is known to be an impurity of desloratadine , which is a second-generation antihistamine . Antihistamines primarily target histamine receptors, specifically H1 receptors, in the body . These receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and vasodilation .

Mode of Action

As an analogue of Desloratadine, 8-Dechloro-9-chloro Desloratadine likely shares a similar mode of action. Desloratadine acts as a selective antagonist of peripheral H1-antagonist receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby alleviating allergic symptoms .

Biochemical Pathways

By blocking H1 receptors, it inhibits the downstream effects of histamine, including vasodilation, bronchoconstriction, and increased vascular permeability .

Result of Action

These may include reduced inflammation and alleviation of allergic symptoms due to its antagonistic action on H1 receptors .

安全和危害

未来方向

属性

IUPAC Name |

14-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-6-5-13-3-4-15-2-1-9-22-19(15)18(17(13)12-16)14-7-10-21-11-8-14/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJJLWDKUCVCNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437290 |

Source

|

| Record name | 8-Dechloro-9-chloro Desloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Dechloro-9-chloro Desloratadine | |

CAS RN |

117811-13-9 |

Source

|

| Record name | 8-Dechloro-9-chloro Desloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)

![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)

![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)

![methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate](/img/structure/B122494.png)